molecular formula C21H20N4O2S2 B2882887 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide CAS No. 392300-12-8

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Cat. No. B2882887
CAS RN: 392300-12-8
M. Wt: 424.54
InChI Key: RRSVOPIFCAKVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazol group, and a benzamide group . These groups are common in many pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 3,4-dihydroquinolin-1(2H)-yl group is a type of isoquinoline, a nitrogen-containing heterocyclic ring .

Scientific Research Applications

Antioomycete Activity

Compounds with a similar structure have been synthesized and tested for their antioomycete activity against phytopathogens like Pythium recalcitrans . These compounds have shown potential as plant disease management agents, with some derivatives exhibiting higher potency than commercial fungicides.

Antimicrobial Activity

Derivatives of the 3,4-dihydroquinolin-2-one scaffold, which is part of the compound’s structure, have been isolated from extremophilic Streptomyces sp. and demonstrated growth inhibitory activity against a panel of bacterial strains . This suggests potential applications in developing new antimicrobial agents.

Cytotoxic Activities

Some 3,4-dihydroquinolin-2-one derivatives have shown weak cytotoxic activities against cancer cell lines . This indicates a possibility for the compound to be used in cancer research, particularly in studying the mechanisms of cytotoxicity and developing antitumor agents.

Crop Protection

The structural similarity to compounds used in crop protection suggests that this compound could be explored for its efficacy in protecting crops from diseases . Its potential activity against a range of phytopathogens could lead to the development of new agrochemicals.

Anti-inflammatory Properties

Compounds with the 3,4-dihydroquinolin-2-one core have been associated with anti-inflammatory properties . This opens up research possibilities for the compound as a lead structure in developing new anti-inflammatory drugs.

Antitumor Activities

The compound’s related structures have been found to possess antitumor activities, which could be explored further for the development of novel antitumor agents . The compound’s ability to inhibit certain cellular processes could be key in understanding and treating various forms of cancer.

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-6-4-8-16(12-14)19(27)22-20-23-24-21(29-20)28-13-18(26)25-11-5-9-15-7-2-3-10-17(15)25/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSVOPIFCAKVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

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